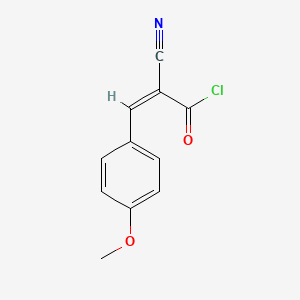

(2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride” is a chemical compound that has been used in various chemical reactions . It is a key intermediate product in the synthesis of various heterocyclic compounds .

Synthesis Analysis

The compound has been involved in the 1,3-Dipolar Cycloaddition of Nitrones to Methyl {4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl}carbamate . The reactions were carried out by heating the reactants in boiling toluene and were found to be complete in 10 hours with regioselective formation of the corresponding 2,3,4,5-tetrasubstituted isoxazolidines .Molecular Structure Analysis

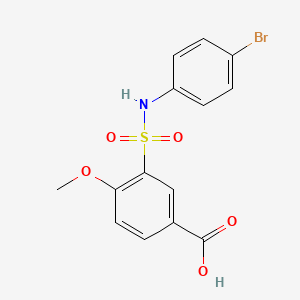

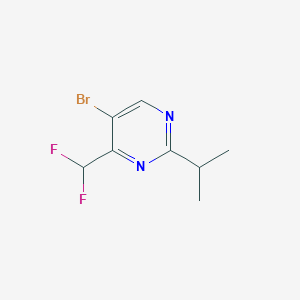

The molecular structure of “(2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride” contains total 23 bond(s); 15 non-H bond(s), 9 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 1 triple bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 acyl halogenide .Chemical Reactions Analysis

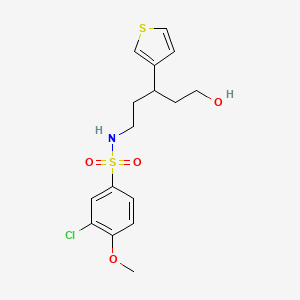

The compound has been used in various chemical reactions. For instance, it has been used in the synthesis of new functionally substituted hetarylcarbamates . It has also been used in the 1,3-Dipolar Cycloaddition of Nitrones .Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm³, a boiling point of 317.2±17.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 55.9±3.0 kJ/mol and a flash point of 117.9±21.4 °C . The compound has a molar refractivity of 53.7±0.3 cm³ and a molar volume of 162.9±3.0 cm³ .Applications De Recherche Scientifique

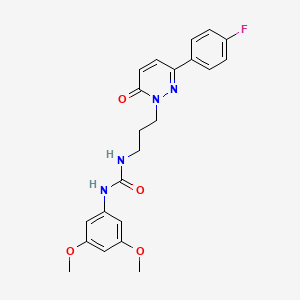

- Chalcones, including (2E)-3-(4-methoxyphenyl)prop-2-enoyl chloride, serve as key intermediates in synthesizing heterocyclic compounds. 1,3-dipolar cycloaddition reactions provide an efficient method for regio- and stereoselective synthesis of five-membered heterocycles. In particular, the compound can undergo cycloaddition with nitrones to yield 2,3,4,5-tetrasubstituted isoxazolidines .

- Isoxazolidine derivatives resulting from the cycloaddition of chalcones and nitrones exhibit a broad spectrum of biological activities. These include antifungal, anticarcinogenic, antiviral, antibacterial, and anti-inflammatory properties. Researchers explore these compounds for potential drug development .

- The 1,3-dipolar cycloaddition of nitrones to internal alkenes, such as (2E)-3-(4-methoxyphenyl)prop-2-enoyl chloride, generates three new chiral centers in a single step. This feature is valuable for designing enantioselective syntheses .

- Researchers use (2E)-3-(4-methoxyphenyl)prop-2-enoyl chloride as a building block in the synthesis of complex molecules. Its reactivity allows for efficient assembly of fused and spiro polyheterocyclic compounds containing pyrrolidine and indenopyrrolizine fragments .

1,3-Dipolar Cycloaddition Reactions

Biological Activity and Drug Discovery

Chiral Center Generation

Synthetic Chemistry and Heterocyclic Synthesis

Mécanisme D'action

Target of Action

Related compounds have been shown to interact withSignal Transducer and Activator of Transcription 3 (STAT3) .

Mode of Action

It’s known that related compounds can inhibit the activation of stat3, thereby reducing pro-inflammatory responses .

Biochemical Pathways

The compound is involved in the 1,3-Dipolar Cycloaddition reaction, which is an efficient method of regio- and stereoselective synthesis of five-membered heterocyclic compounds .

Result of Action

The result of the action of (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride is the formation of 2,3,4,5-tetrasubstituted isoxazolidines with high yields . These compounds have been found to exhibit a broad spectrum of biological activity, including antifungal, anticarcinogenic, antiviral, antibacterial, and anti-inflammatory activities .

Action Environment

The action of (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride can be influenced by various environmental factors. For instance, the 1,3-Dipolar Cycloaddition reaction is performed in boiling ethanol . .

Propriétés

IUPAC Name |

(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-15-10-4-2-8(3-5-10)6-9(7-13)11(12)14/h2-6H,1H3/b9-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSAZHVTRXUECQ-TWGQIWQCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C#N)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(/C#N)\C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2471150.png)

![N1-(4-carbamoylphenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2471152.png)

![4-[1-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2471165.png)

![N-[2-[(4-Fluorophenyl)methylsulfamoyl]ethyl]prop-2-enamide](/img/structure/B2471166.png)

![5-cinnamyl-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2471168.png)

![3-Azabicyclo[3.1.0]hexane-3-carbothioamide](/img/structure/B2471169.png)

![5-[4-(Difluoromethyl)-1,3-thiazol-2-yl]thiophene-2-carboxylic acid](/img/structure/B2471170.png)